molecular formula C19H15BrO4 B11151630 7-[2-(4-bromophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one

7-[2-(4-bromophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one

Cat. No.: B11151630
M. Wt: 387.2 g/mol
InChI Key: KAVXJFUPCCPZIP-UHFFFAOYSA-N
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Description

The compound 7-[2-(4-bromophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one is a synthetic organic molecule belonging to the class of chromenones. Chromenones, also known as coumarins, are a group of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This particular compound features a bromophenyl group, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-bromophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 4-ethyl-2H-chromen-2-one, which can be synthesized from salicylaldehyde and ethyl acetoacetate through a Pechmann condensation reaction.

    Bromophenyl Intermediate: The 4-bromophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Coupling Reaction: The final step involves coupling the bromophenyl intermediate with the chromenone core through an etherification reaction. This can be achieved using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 7-[2-(4-bromophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one can serve as a building block for the synthesis of more complex molecules. Its bromophenyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, anti-inflammatory, or anticancer properties. Its chromenone core is known for interacting with biological targets, potentially inhibiting enzymes or modulating receptor activity.

Medicine

In medicine, derivatives of chromenones are explored for their therapeutic potential. This compound could be investigated for its efficacy in treating diseases such as cancer, cardiovascular disorders, or neurodegenerative conditions.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-[2-(4-bromophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one would depend on its specific biological target. Generally, chromenones can interact with enzymes, receptors, or DNA, leading to various biological effects. The bromophenyl group may enhance binding affinity or selectivity towards certain targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-2H-chromen-2-one: Lacks the bromophenyl group, resulting in different chemical and biological properties.

    7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one: Similar structure but with a chlorine atom instead of bromine, which can affect reactivity and biological activity.

    7-[2-(4-methylphenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one: Contains a methyl group instead of bromine, leading to different steric and electronic effects.

Uniqueness

The presence of the bromophenyl group in 7-[2-(4-bromophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one imparts unique reactivity and potential biological activity. Bromine atoms can participate in halogen bonding, influencing molecular interactions and enhancing the compound’s efficacy in various applications.

Properties

Molecular Formula

C19H15BrO4

Molecular Weight

387.2 g/mol

IUPAC Name

7-[2-(4-bromophenyl)-2-oxoethoxy]-4-ethylchromen-2-one

InChI

InChI=1S/C19H15BrO4/c1-2-12-9-19(22)24-18-10-15(7-8-16(12)18)23-11-17(21)13-3-5-14(20)6-4-13/h3-10H,2,11H2,1H3

InChI Key

KAVXJFUPCCPZIP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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